molecular formula C14H11Cl2NO B14816914 N-[(E)-(2,3-dichlorophenyl)methylidene]-3-methoxyaniline

N-[(E)-(2,3-dichlorophenyl)methylidene]-3-methoxyaniline

Cat. No.: B14816914
M. Wt: 280.1 g/mol
InChI Key: AYVRFLOKMCSKEE-UHFFFAOYSA-N
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Description

N-(2,3-dichlorobenzylidene)-3-methoxyaniline is a chemical compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Properties

Molecular Formula

C14H11Cl2NO

Molecular Weight

280.1 g/mol

IUPAC Name

1-(2,3-dichlorophenyl)-N-(3-methoxyphenyl)methanimine

InChI

InChI=1S/C14H11Cl2NO/c1-18-12-6-3-5-11(8-12)17-9-10-4-2-7-13(15)14(10)16/h2-9H,1H3

InChI Key

AYVRFLOKMCSKEE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N=CC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorobenzylidene)-3-methoxyaniline typically involves the condensation reaction between 2,3-dichlorobenzaldehyde and 3-methoxyaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of N-(2,3-dichlorobenzylidene)-3-methoxyaniline can be optimized by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorobenzylidene)-3-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(2,3-dichlorobenzylidene)-3-methoxyaniline has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cholinesterases and monoamine oxidases.

    Medicine: Explored for its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s disease.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorobenzylidene)-3-methoxyaniline involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of cholinesterases or monoamine oxidases, preventing the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, which may have therapeutic effects in neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dichlorobenzylidene)-3-hydroxy-2-naphthohydrazide
  • N-(2,3-dichlorobenzylidene)-2,4-dihydroxybenzohydrazide

Uniqueness

N-(2,3-dichlorobenzylidene)-3-methoxyaniline is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target enzymes.

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